Home > Products > Screening Compounds P133481 > N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878057-14-8

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Catalog Number: EVT-2910496
CAS Number: 878057-14-8
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-{(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11) []

Compound Description: Compound 11 is a high-affinity, nonpeptide antagonist for the human kinin B1 receptor (B1R). [] It exhibits potent activity at both the human and rabbit B1Rs. [] Studies have shown that Compound 11 can effectively inhibit the binding of [3H]Lys-des-Arg9-BK (bradykinin) to rabbit B1R expressed in COS-1 cells. [] It also acts as a surmountable antagonist of des-Arg9-BK- or Lys-des-Arg9-BK-induced contraction in rabbit isolated aorta. [] Additionally, Compound 11 inhibits phosphorylation of extracellular signal-regulated kinase1/2 mitogen-activated protein kinases induced by Lys-des-Arg9-BK in rabbit aortic smooth muscle cells and the agonist-induced translocation of the B1R-yellow fluorescent protein fusion protein expressed in human embryonic kidney 293 cells. []

Relevance: While not sharing the indole core, Compound 11 exhibits structural similarity to N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide by possessing a sulfonamide group (-SO2-NH-) linked to an acetamide group (-CO-NH-) through a spacer. This common motif of phenyl-SO2-NR-(spacer2–4)-CO-NRR has been identified as a core characteristic for kinin B1 receptor antagonists. []

2. 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (Compound 5) []

Compound Description: Compound 5 is a potent cytotoxic agent against various human cancer cell lines that express components of the Hedgehog Signaling Pathway (HSP). [] It has been shown to downregulate the HSP through a reduction in Gli expression and mRNA levels of Ptch1 and Gli2. [] Compound 5 exhibits significant in-cell inhibition activity. []

Relevance: Compound 5 shares the key structural feature of a 1H-indol-3-yl group linked to an acetamide group with N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. [] This structural similarity potentially contributes to its biological activity, although its mechanism of action differs from the target compound.

3. 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (Compound 23) []

Compound Description: Similar to Compound 5, Compound 23 is a cytotoxic agent targeting human cancer cell lines possessing the HSP components. [] It downregulates the HSP via a reduction in Gli expression and mRNA levels of Ptch1 and Gli2. [] Compound 23 displays notable in-cell inhibition activity. []

Relevance: Compound 23 shares the 1H-indol-3-yl acetamide core structure with both N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide and Compound 5. [] The presence of a 5-methyl substituent on the indole ring distinguishes it from Compound 5.

4. Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (Compound 24) []

Compound Description: Compound 24 is another cytotoxic agent active against human cancer cell lines expressing HSP components. [] Like Compounds 5 and 23, it downregulates the HSP by reducing Gli expression and mRNA levels of Ptch1 and Gli2. [] Compound 24 also shows significant in-cell inhibition activity. []

Relevance: Compound 24 is closely related to Compounds 5 and 23, and N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, by possessing the 1H-indol-3-yl acetamide core structure. [] It features a 5-methyl substituent on the indole ring and an ethyl glycinate group replacing the pentan-2-yl amide present in Compound 23.

5. (S)-(-)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (Compound 1) []

Compound Description: Compound 1 is a new indole derivative isolated from the solid culture of endophyte Myrothecium roridum IFB-E091 in Artemisia annua. [] Cytotoxicity assays showed no significant inhibition activity against human hepatoma cell line SMMC-7721 or human cervical carcinoma cell line HeLa. []

Relevance: Compound 1 is structurally similar to N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide by sharing the core structure of a substituted 1H-indol-3-yl group linked to an acetamide. [] It lacks the sulfonyl group and additional substituents present in the target compound.

6. N-[2-(1H-indol-3-yl)-2-oxo-ethyl]acetamide (Compound 2) []

Compound Description: Compound 2 is a compound isolated from the culture broth of the marine Micromonospora ectrinospora G017 strain. []

Relevance: Compound 2 represents a simplified structure compared to N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. [] It shares the 1H-indol-3-yl acetamide core, highlighting the significance of this moiety in various natural products.

Properties

CAS Number

878057-14-8

Product Name

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

IUPAC Name

N-cyclohexyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.55

InChI

InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-1-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26)

InChI Key

FWYQWMIIHOROAX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.